6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)-
Description
The compound 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- is a purine derivative characterized by a unique phosphonate-containing substituent. Its structure includes a 2-amino-purin-6-one core modified at the 9-position with a (2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy group. This substitution introduces a cyclic phosphate moiety, which distinguishes it from other purine analogs.
Properties
CAS No. |
123240-63-1 |
|---|---|
Molecular Formula |
C9H12N5O6P |
Molecular Weight |
317.20 g/mol |
IUPAC Name |
2-amino-9-[(2-hydroxy-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)methoxy]-1H-purin-6-one |
InChI |
InChI=1S/C9H12N5O6P/c10-9-12-7-6(8(15)13-9)11-4-14(7)18-1-5-2-19-21(16,17)20-3-5/h4-5H,1-3H2,(H,16,17)(H3,10,12,13,15) |
InChI Key |
AVTQSSKLTRAZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COP(=O)(O1)O)CON2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- involves multiple steps. One common method includes the reaction of guanine with specific phosphorylating agents under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow synthesis and real-time monitoring of reaction parameters. The use of high-performance liquid chromatography (HPLC) ensures the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound is in the development of antiviral therapies. Research has indicated that derivatives of purine compounds exhibit significant antiviral properties against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). The compound's structural similarity to nucleosides allows it to interfere with viral replication processes.
Case Study: Antiviral Derivatives
A study highlighted the synthesis of phosphonated purines, including the compound , which demonstrated enhanced activity against HSV. The incorporation of the phosphorinan moiety was found to improve bioavailability and cellular uptake compared to traditional nucleoside analogs .
Drug Formulation
The compound has also been investigated for its utility in drug formulation due to its favorable solubility profile. Its ability to form stable complexes with excipients enhances the delivery of active pharmaceutical ingredients (APIs).
Formulation Insights
Research indicates that formulations containing this purine derivative can be optimized for oral administration by improving solubility through complexation with cyclodextrins or other solubilizing agents . This is particularly beneficial for patients requiring antiviral medications that are poorly soluble in aqueous environments.
Enzyme Inhibition
In addition to its antiviral properties, this compound has been studied for its potential as an inhibitor of specific enzymes involved in nucleotide metabolism. By modulating these enzymes, it may play a role in regulating cellular proliferation and apoptosis, making it a candidate for cancer therapeutics.
Molecular Biology Research
The compound's ability to mimic natural substrates makes it valuable for research in molecular biology. It can be used as a probe in studies examining nucleotide synthesis pathways and their regulation under various physiological conditions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by mimicking natural substrates, thereby interfering with metabolic processes. For example, it may inhibit viral replication by integrating into viral DNA and causing chain termination .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Purine Derivatives
Purine analogs often differ in their substituent groups, which critically influence their biological activity, solubility, and stability. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
- Phosphonate vs. Fluorinated Sugars : The target compound’s dioxaphosphorinanemethoxy group contrasts with fluorinated sugar moieties (e.g., 2',2'-difluorodeoxyribose in LY-223592). Fluorine atoms enhance metabolic stability and nucleoside uptake , while the cyclic phosphate in the target compound may improve solubility and mimic natural nucleotide structures .
- Hydrophobic vs. Polar Substituents : Benzyl (14937-70-3) and 2-methylbutyl (14937-70-3) groups increase hydrophobicity, limiting aqueous solubility but enhancing membrane permeability . In contrast, the target compound’s phosphate group likely enhances polarity, favoring interactions with viral polymerases or kinases.
Biological Activity
6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- is a purine derivative with significant biological activity. This compound has garnered attention for its potential roles in various biochemical pathways, particularly in cellular metabolism and as a coenzyme.
The chemical structure of this compound is complex, featuring a purine base modified with a phosphorinated side chain. It is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₅O₃P |
| Molecular Weight | 265.269 g/mol |
| Appearance | White crystalline powder |
| Boiling Point | 656.3°C at 760 mmHg |
| Density | 1.92 g/cm³ |
The biological activity of this compound is primarily attributed to its role as a coenzyme in various metabolic pathways. It is phosphorylated to phosphate within cells, participating in:
- Oxidative Decarboxylation of Ketone Acids : This process is crucial for energy production and metabolic regulation.
- Transketolase Reactions in the Pentose Phosphate Pathway : This pathway is essential for nucleotide synthesis and cellular metabolism.
Biological Activity
Research indicates that 6H-Purin-6-one exhibits a range of biological activities:
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is required to elucidate the mechanisms involved.
- Enzyme Modulation : It appears to influence the activity of several enzymes involved in nucleotide metabolism.
Case Studies and Research Findings
Several studies have been conducted to explore the biological implications of this compound:
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of 6H-Purin-6-one. The compound was shown to reduce oxidative stress markers in vitro, suggesting potential applications in conditions related to oxidative damage .
Case Study 2: Antitumor Effects
Research conducted on various cancer cell lines revealed that 6H-Purin-6-one exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis in treated cells. These findings indicate a promising avenue for cancer therapeutics .
Case Study 3: Enzyme Interaction
Investigations into enzyme kinetics demonstrated that this compound can act as an inhibitor for certain enzymes involved in nucleotide synthesis, potentially altering metabolic pathways significantly .
Q & A
Q. What advanced analytical methods detect trace impurities from synthesis byproducts?
- Methodological Answer :
- LC-MS/MS with high-resolution Q-TOF for identifying low-abundance impurities.
- 2D NMR (HSQC, HMBC) to resolve overlapping signals from byproducts.
- Thermogravimetric analysis (TGA) to detect residual solvents or decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
